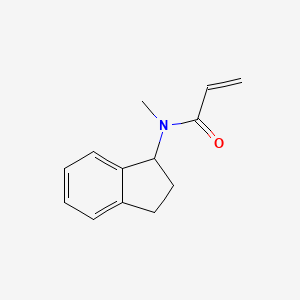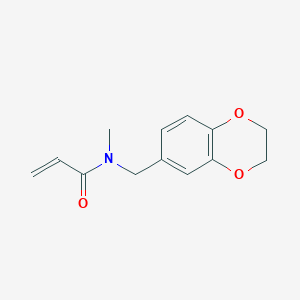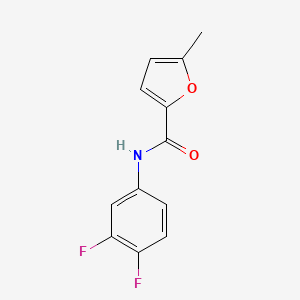![molecular formula C14H15N3O3 B7556988 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid, also known as CPI-455, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. This molecule is an inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which play a critical role in the regulation of gene expression.
Mechanism of Action
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid binds to the bromodomain of BET proteins, which prevents their interaction with acetylated histones. This, in turn, leads to the downregulation of genes that are critical for cancer cell survival and proliferation. The mechanism of action of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is similar to other BET inhibitors, such as JQ1, but 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have greater potency and selectivity for BET proteins.
Biochemical and Physiological Effects
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have potent anti-tumor effects in preclinical models of several types of cancer. In addition to its anti-tumor effects, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have other biochemical and physiological effects. For example, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is its potency and selectivity for BET proteins. This makes it a useful tool for studying the role of these proteins in cancer and other diseases. However, one of the main limitations of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is its low yield in the synthesis process, which makes it challenging to produce in large quantities. Additionally, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the molecule. Another area of interest is the testing of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid in clinical trials to determine its safety and efficacy in humans. Additionally, researchers are interested in exploring the potential of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. Finally, there is interest in exploring the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, and the potential of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid as a therapeutic agent in these areas.
Synthesis Methods
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid was first synthesized by a team of researchers at the Novartis Institutes for Biomedical Research. The synthesis method involves several steps, including the preparation of a key intermediate, the coupling of the intermediate with the indazole fragment, and the final deprotection step. The overall yield of the synthesis is approximately 5%, which makes 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid a challenging molecule to produce in large quantities.
Scientific Research Applications
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to be a potent inhibitor of BET proteins, which are involved in the regulation of gene expression. These proteins are overexpressed in various types of cancer, and their inhibition has been shown to have anti-tumor effects. 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been tested in preclinical models of several types of cancer, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In these models, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have potent anti-tumor activity, both as a single agent and in combination with other therapies.
properties
IUPAC Name |
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12(19)8-17(7-9-5-6-9)14(20)13-10-3-1-2-4-11(10)15-16-13/h1-4,9H,5-8H2,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUYBBITXOIJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)




![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)